molecular formula C17H10ClFN4S B3486991 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

Cat. No.: B3486991
M. Wt: 356.8 g/mol
InChI Key: TWXMSJDHIQCCAV-UHFFFAOYSA-N
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Description

This compound features a 1,2,4-triazole-5-thione core substituted at position 3 with a quinolin-2-yl group and at position 4 with a 3-chloro-4-fluorophenyl moiety.

Properties

IUPAC Name

4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10ClFN4S/c18-12-9-11(6-7-13(12)19)23-16(21-22-17(23)24)15-8-5-10-3-1-2-4-14(10)20-15/h1-9H,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXMSJDHIQCCAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=NNC(=S)N3C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10ClFN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101327105
Record name 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782475
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

704873-73-4
Record name 4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101327105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Triazole Core

4-(3-Chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-4,5-dihydro-1H-1,2,4-triazole-5-thione
  • Key Differences: The dihydro-triazole ring (non-aromatic) and 4-methoxyphenyl substituent (electron-donating) contrast with the fully aromatic triazole and electron-withdrawing quinolin-2-yl group in the target compound.
  • Implications: Reduced aromaticity may decrease thermal stability, while the methoxy group could enhance solubility compared to the chloro-fluoro-quinoline system .
4-Ethyl-3-[2-(4-methylphenyl)-4-quinolinyl]-1H-1,2,4-triazole-5-thione
  • Key Differences: The ethyl group at position 4 and 4-methylphenyl substituent on the quinoline alter steric and electronic profiles.
  • Implications : Increased steric bulk from ethyl/methyl groups may hinder molecular packing or target binding compared to the compact chloro-fluorophenyl substituent .
5-(3-Chlorophenyl)-4-{[(E)-(2-fluorophenyl)methylene]amino}-4H-1,2,4-triazole-3-thiol
  • Implications : Thiol-thione tautomerism may influence reactivity, while the imine group could confer metal-chelating properties absent in the target compound .
3,4-Bis(4-fluorophenyl)-1H-1,2,4-triazole-5-thione
  • Key Differences : Symmetric 4-fluorophenyl groups lack the chloro substituent’s strong electron-withdrawing effect.
  • Implications : Reduced electronic polarization may decrease binding affinity to biological targets compared to the chloro-fluoro synergy in the target compound .

Impact of Heterocyclic Moieties

4-(p-Tolyl)-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
  • Key Differences: Thiophene replaces quinoline, introducing sulfur-mediated conjugation and smaller aromatic surface area.
  • Implications : Thiophene’s lower aromaticity may reduce π-stacking efficiency, impacting pharmacological activity .

Physicochemical and Spectroscopic Properties

Compound Name Key Substituents IR (C=S, cm⁻¹) ¹H-NMR (δ, ppm) Biological Activity
Target Compound Quinolin-2-yl, 3-Cl-4-F-phenyl ~1243 (C=S) Aromatic protons: 7.0–9.5 (quinoline) Potential antimicrobial*
4-(3-Cl-4-F-phenyl)-3-(4-OMe-phenyl)-dihydro 4-OMe-phenyl, dihydro-triazole 1243 (C=S) 6.86–7.26 (Ar-H), 2.59 (CH₃) Not reported
3,4-Bis(4-F-phenyl)-triazole-5-thione 4-F-phenyl (×2) 1243 (C=S) 7.26–7.86 (Ar-H) Not reported
5-(3-Cl-phenyl)-4-imine-thiol Imine linker, thiol ~1243 (C=S) 9.55 (triazole NH), 6.86–7.26 (Ar-H) Antitubercular potential

*Inferred from structural analogs with tuberculostatic activity ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione
Reactant of Route 2
4-(3-chloro-4-fluorophenyl)-3-quinolin-2-yl-1H-1,2,4-triazole-5-thione

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